molecular formula C10H13BFNO3 B591568 (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid CAS No. 874289-48-2

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Cat. No. B591568
CAS RN: 874289-48-2
M. Wt: 225.026
InChI Key: UTFWGDUSGXDUNF-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 874289-48-2. It has a molecular weight of 225.03 and its IUPAC name is 2-fluoro-5-[(propylamino)carbonyl]phenylboronic acid . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the connectivity of its atoms.

Scientific Research Applications

Fluorescence Quenching Studies

  • Research Context : Boronic acid derivatives, including those structurally related to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. Studies have focused on understanding the interaction of these compounds with various quenchers, such as aniline, in different solvent environments. This research is significant for developing fluorescence-based sensing and analytical methods (Geethanjali et al., 2015).

Interaction with Saccharides

  • Binding Affinity with Sugars : Investigations have been conducted on the binding interactions of boronic acid derivatives with different sugars. This includes studying the fluorescence intensity changes upon the addition of sugars and analyzing binding constants. Such research offers insights into the molecular interactions between boronic acids and biologically relevant molecules like sugars, which is essential for designing biosensors and understanding biological processes (Bhavya et al., 2016).

Synthesis and Applications in Organic Materials

  • Synthesis and Use in Organic Synthesis : Boronic acids, including this compound and its derivatives, are important intermediates in organic synthesis. They are utilized in various reactions, such as Suzuki aryl-coupling, to synthesize olefins, styrenes, and biphenyl derivatives. These compounds play a crucial role in the synthesis of natural products and organic materials (Sun Hai-xia et al., 2015).

Chemical Properties and Lewis Acidity

  • Lewis Acidity and Chemical Properties : The study of fluoro-substituted boronic acids, including those similar to this compound, has revealed insights into their acidity, hydrolytic stability, and spectroscopic properties. This research is pivotal in applications ranging from organic synthesis to materials chemistry (Adamczyk-Woźniak et al., 2017).

Bio-Sensing Applications

  • Sensing Applications : Boronic acids, including derivatives of this compound, have been utilized in various sensing applications. Their ability to form complexes with diols makes them suitable for detecting sugars and other bioactive substances. This application is crucial in diagnostics, environmental monitoring, and biochemical research (Lacina et al., 2014).

Safety and Hazards

“(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid” is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product and washing hands and face thoroughly after handling .

properties

IUPAC Name

[2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFWGDUSGXDUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660186
Record name [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874289-48-2
Record name B-[2-Fluoro-5-[(propylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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